

Spectroscopic Characterization of Dimethyl Diazomalonate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl diazomalonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **dimethyl diazomalonate**, a critical reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for **dimethyl diazomalonate** is $C_5H_6N_2O_4$, with a molecular weight of 158.11 g/mol [\[1\]](#) Its spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for **Dimethyl Diazomalonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Spectrometer Frequency
3.79	Singlet	6H	-COOCH ₃	CDCl ₃	500 MHz

Data sourced from Organic Syntheses Procedure [\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Dimethyl Diazomalonate**

Chemical Shift (δ) ppm	Assignment	Solvent	Spectrometer Frequency
52.4	-COOCH ₃	CDCl ₃	125 MHz
65.6	Diazo Carbon	CDCl ₃	125 MHz
161.3	-C=O	CDCl ₃	125 MHz

Data sourced from Organic Syntheses Procedure.[\[2\]](#)

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for **Dimethyl Diazomalonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3006	Medium	C-H stretch (aromatic/vinylic)
2958	Strong	C-H stretch (aliphatic)
2849	Weak	C-H stretch (aliphatic)
2138	Strong	N ₂ stretch (diazo group)
1760	Strong	C=O stretch (ester)
1738	Strong	C=O stretch (ester)
1696	Strong	C=O stretch (ester)

Data sourced from Organic Syntheses Procedure (neat sample).[\[2\]](#)

Experimental Protocols

The data presented in this guide were obtained using standard laboratory techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively.[\[2\]](#) The solvent used was deuterated chloroform (CDCl₃).[\[2\]](#) Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a neat sample of **dimethyl diazomalonate**.^[2] The data is presented in wavenumbers (cm^{-1}).^[2]

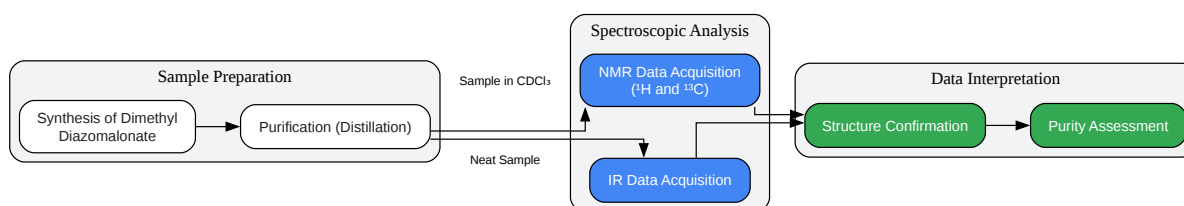
Synthesis of Dimethyl Diazomalonate

A common and well-established method for the laboratory synthesis of **dimethyl diazomalonate** is the diazo-transfer reaction.^[3] This procedure involves the reaction of dimethyl malonate with a sulfonyl azide, such as 4-acetamidobenzenesulfonyl azide, in the presence of a base like triethylamine.^[3]

A detailed, reliable, and high-yielding protocol is available through Organic Syntheses. The process involves the slow addition of dimethyl malonate to a cooled solution of 4-acetamidobenzenesulfonyl azide and triethylamine in acetonitrile.^[2] After stirring, the resulting precipitate is removed by filtration. The crude **dimethyl diazomalonate** is then purified by distillation under reduced pressure.^[2]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of **dimethyl diazomalonate** using spectroscopic methods.



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Caption: Workflow for the synthesis and spectroscopic characterization of **dimethyl diazomalonate**.

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References

- 1. 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | C₅H₆N₂O₄ | CID 547673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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